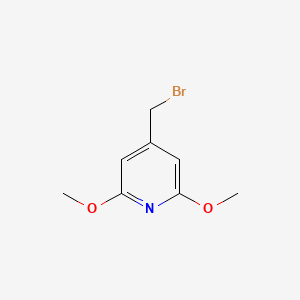
4-(Bromomethyl)-2,6-dimethoxypyridine
概要
説明
The compound “4-(Bromomethyl)-2,6-dimethoxypyridine” belongs to a class of organic compounds known as bromomethyl compounds. These are organic compounds containing a bromine atom linked to a methyl group .
Chemical Reactions Analysis
The chemical reactions of “4-(Bromomethyl)-2,6-dimethoxypyridine” would depend on the specific conditions and reagents used. Bromomethyl groups are typically reactive towards nucleophiles, and methoxy groups can participate in a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)-2,6-dimethoxypyridine” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Characterization
Synthesis of Tetramethoxybipyridyls : 4-(Bromomethyl)-2,6-dimethoxypyridine is used as an intermediate in the synthesis of complex bipyridyl structures, such as 2,2′,6,6′-tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl. This involves a series of reactions including bromination, electrophilic substitution, and oxidation processes (Chen Yu-yan, 2004).
Preparation of Amphiphilic 1,4-Dihydropyridines : This compound serves as a key intermediate in synthesizing lipid-like compounds based on the 1,4-dihydropyridine cycle. Its structure is confirmed using Nuclear Magnetic Resonance (NMR) data (M. Rucins et al., 2020).
Bromination of 1,4-Dihydropyridines : It's used in producing various bromo derivatives of 1,4-dihydropyridines, which can undergo further chemical transformations (I. P. Skrastin'sh et al., 1991).
Metal Complex Formation and Polymerization
Formation of Metal Complexes : It is involved in reactions to form complexes with metals like palladium or platinum, as part of sophisticated chemical syntheses (Clare A. Tovee et al., 2010).
Polymer Synthesis : This compound is instrumental in synthesizing anion exchange membranes with pyridinium groups, offering significant improvements in ion exchange capacity and thermal stability (Yuan Li & T. Xu, 2009).
Synthesis of Chromium Complexes : It is used in creating terdentate ligands for chromium complexes, which are active in ethylene polymerization (J. Hurtado et al., 2009).
Novel Syntheses and Reactions
Synthesis of Heterocyclic Systems : This compound is utilized as a precursor for synthesizing various heterocyclic systems, demonstrating its versatility in organic chemistry (A. A. Bogolyubov et al., 2004).
Fluorescent Labeling in Chromatography : It is used as a fluorescent label for carboxylic acids in chromatographic detection, highlighting its application in analytical chemistry (R. Farinotti et al., 1983).
Formation of Novel Antioxidants : This compound is part of the synthetic pathway for creating novel antioxidants, demonstrating its potential in pharmacological research (M. Wijtmans et al., 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(bromomethyl)-2,6-dimethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRGOIMYZFIDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,6-dimethoxypyridine | |
CAS RN |
1352718-94-5 | |
| Record name | 4-(bromomethyl)-2,6-dimethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


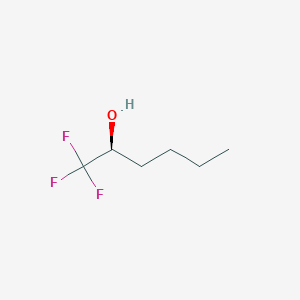
![7-benzyl-8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
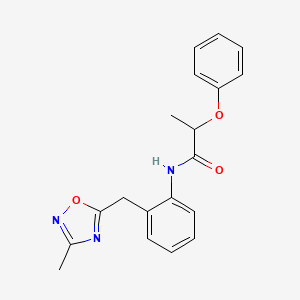
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline](/img/structure/B2781106.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2781109.png)
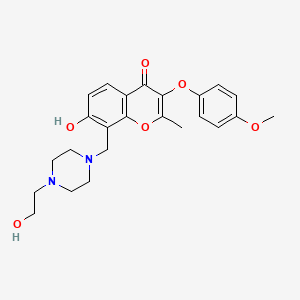
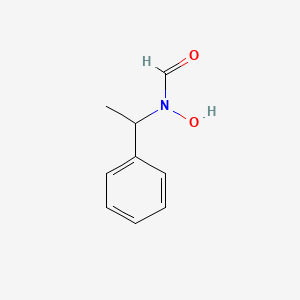
![1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781115.png)
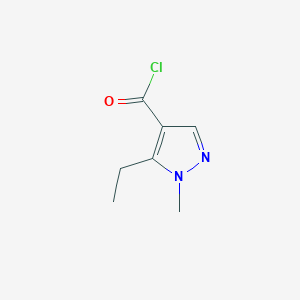
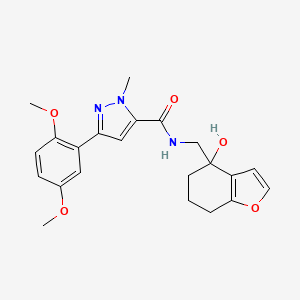
![2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2781121.png)
![N-(4-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2781122.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2781123.png)
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2781124.png)